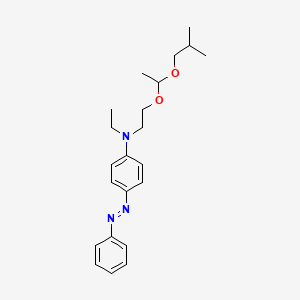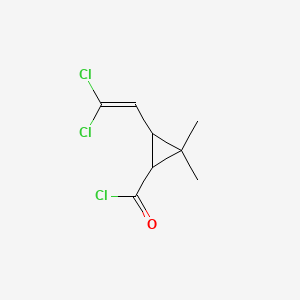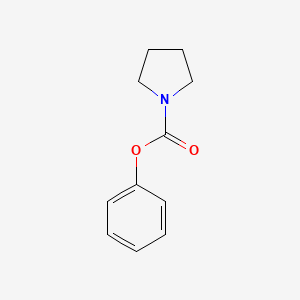
Solvent yellow 124
Descripción general
Descripción
Solvent Yellow 124 is a yellow azo dye used in the European Union as a fuel dye . It is a marker used since August 2002 to distinguish diesel fuel intended for heating from a higher-taxed motor diesel fuel . It is added to fuels not intended for motor vehicles in amounts of 6 mg/L or 7 mg/kg under the name Euromarker .
Molecular Structure Analysis
The molecular structure of Solvent Yellow 124 is similar to Solvent Yellow 56 . Its IUPAC name is N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline . Its molecular formula is C22H31N3O2 and its molar mass is 369.509 g·mol−1 .
Chemical Reactions Analysis
Solvent Yellow 124 can be easily hydrolyzed with acids, splitting off the acetal group responsible for its solubility in nonpolar solvents, and yielding a water-soluble form which is easy to extract to water . Like a similar methyl orange dye, it changes color to red in acidic pH .
Physical And Chemical Properties Analysis
Solvent Yellow 124 is a yellow powder at 20 °C . It is odorless and insoluble in water at 80 °C . Its density is 1.02 g/m3, and it has a boiling point of 488.9 ºC . Its flash point is 249.5 °C .
Aplicaciones Científicas De Investigación
Use as a Fuel Marker
Solvent Yellow 124 (SY124) is extensively utilized as a low-tax fuel marker in European Union member countries. It is added to fuels containing traditional dyes to prevent misuse. The petroleum industry faces significant fines if SY124 levels fall below 6 mg/L or exceed 9 mg/L. A reference material for SY124, certified for purity, was developed to address batch-to-batch purity variations, aiding in standardization and compliance within the industry (Goff, Mazlum, & Wood, 2009).
Validation of Measurement Methods
The European Union's reference method for determining SY124 in gas oil and kerosene was validated, establishing the method's reliability for fiscal marking of heating oil. This validation involved multiple laboratories and confirmed the method's precision and accuracy, ensuring that SY124's detection and quantification meet regulatory standards (Linsinger et al., 2004).
Analytical Techniques
A novel analytical approach combining excitation-emission matrix fluorescence spectroscopy and chemometrics was described for the qualitative and quantitative determination of SY124 in diesel oil. This methodology offers a sensitive and cost-effective procedure for detecting illegal fuel modifications, highlighting the compound's importance in regulatory and forensic applications (Orzel et al., 2012).
Environmental Monitoring
SY124's role extends into environmental monitoring, particularly in the detection of fuel adulteration and laundering, an illegal practice that causes significant revenue loss. Gas chromatographic fingerprints have been utilized to differentiate genuine diesel fuel from counterfeit variants, aiding in the identification of illegal fuel manipulation and ensuring compliance with taxation and environmental regulations (Krakowska et al., 2014).
Advancements in Green Chemistry
Research on green solvents highlights the importance of selecting environmentally friendly solvents for various industrial and academic applications. While not directly related to SY124, this research contextually supports the ongoing efforts to minimize environmental impact in chemical processes, potentially influencing future applications and handling of chemicals like SY124 (Jessop, 2011).
Safety and Hazards
Solvent Yellow 124 is harmful if swallowed and may cause an allergic skin reaction . It is suspected of damaging fertility or the unborn child . It may cause damage to organs (Blood) through prolonged or repeated exposure if swallowed . It is harmful to aquatic life and very toxic to aquatic life with long-lasting effects .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Solvent Yellow 124, also known as SY124, is primarily targeted at diesel fuels . It is used as a marker dye in the European Union to distinguish diesel fuel intended for heating from higher-taxed motor diesel fuel . The primary role of SY124 is to prevent tax evasion and misuse of low-tax diesel fuel .
Mode of Action
SY124 is an azo dye with a structure similar to Solvent Yellow 56 . It can be easily hydrolyzed with acids, splitting off the acetal group responsible for its solubility in nonpolar solvents . This results in a water-soluble form that is easy to extract to water . Like a similar methyl orange dye, it changes color to red in acidic pH . This color change allows for easy detection of the dye in fuel .
Biochemical Pathways
Its hydrolysis in acidic conditions indicates that it may interact with acid-base biochemical pathways .
Pharmacokinetics
Its solubility properties suggest that it may have low bioavailability due to its preference for nonpolar solvents .
Result of Action
The primary result of SY124’s action is the color change in diesel fuel, which allows for easy detection and distinction of different types of fuels . This enables authorities to identify fraudulent activity such as fuel theft, misuse, adulteration, and smuggling .
Action Environment
The action of SY124 is influenced by the chemical environment of the fuel. Its solubility and color change properties are affected by the acidity of the environment . Furthermore, the detection of SY124 is performed using high-performance liquid chromatography, suggesting that its action and detection can be influenced by the specific conditions of this analytical method .
Propiedades
IUPAC Name |
N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-5-25(15-16-26-19(4)27-17-18(2)3)22-13-11-21(12-14-22)24-23-20-9-7-6-8-10-20/h6-14,18-19H,5,15-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATVZJPOLFSGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC(C)OCC(C)C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865718 | |
| Record name | N-Ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)-4-(phenylazo)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Solvent yellow 124 | |
CAS RN |
34432-92-3 | |
| Record name | Solvent Yellow 124 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34432-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solvent Yellow 124 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034432923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-(2-phenyldiazenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)-4-(phenylazo)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-(phenylazo)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT YELLOW 124 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E880XYT70P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,1'-Biphenyl]-4-carbonitrile, 4'-propyl-](/img/structure/B1294792.png)










![1,3-Diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1294813.png)
